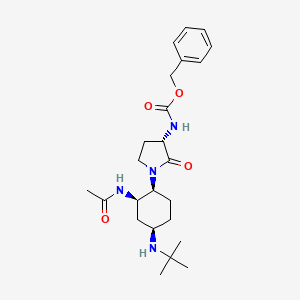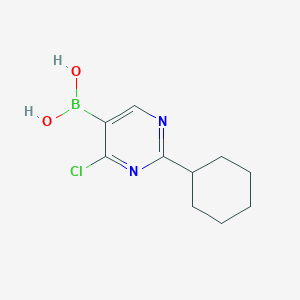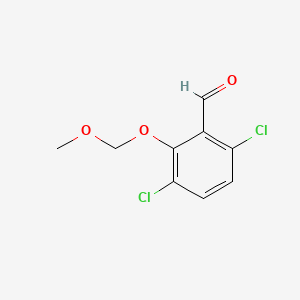![molecular formula C28H25NO7 B14074157 3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eliglustat intermediate 2 is a crucial compound in the synthesis of Eliglustat, a glucosylceramide synthase inhibitor used for the treatment of type 1 Gaucher disease. This intermediate plays a vital role in the multi-step synthesis process, ensuring the production of the final active pharmaceutical ingredient.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Eliglustat intermediate 2 involves several synthetic steps. One of the key methods includes the formation of a novel intermediate metal complex, which upon hydrolysis in the presence of acid, provides an amine compound. This amine compound is then treated with pyrrolidine and subsequently reduced to convert into Eliglustat .
Industrial Production Methods
Industrial production of Eliglustat intermediate 2 follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the intermediate. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Eliglustat intermediate 2 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of Eliglustat intermediate 2, which are further processed to obtain the final active pharmaceutical ingredient.
Wissenschaftliche Forschungsanwendungen
Eliglustat intermediate 2 has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of Eliglustat, aiding in the study of synthetic organic chemistry and reaction mechanisms.
Biology: Helps in understanding the biochemical pathways involved in Gaucher disease and the role of glucosylceramide synthase inhibitors.
Medicine: Crucial for the development of therapeutic agents for the treatment of type 1 Gaucher disease, providing insights into drug design and development.
Industry: Used in the large-scale production of Eliglustat, contributing to the pharmaceutical industry’s efforts to provide effective treatments for rare genetic disorders
Wirkmechanismus
Eliglustat intermediate 2, as part of the synthesis of Eliglustat, contributes to the inhibition of glucosylceramide synthase. This enzyme is responsible for the production of glucosylceramide, a glycosphingolipid that accumulates in patients with Gaucher disease. By inhibiting this enzyme, Eliglustat reduces the accumulation of glucosylceramide, thereby alleviating the symptoms of the disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imiglucerase: An enzyme replacement therapy used for the treatment of Gaucher disease.
Velaglucerase alfa: Another enzyme replacement therapy with similar therapeutic effects.
Taliglucerase alfa: A plant-cell-expressed enzyme replacement therapy for Gaucher disease.
Uniqueness of Eliglustat Intermediate 2
Eliglustat intermediate 2 is unique due to its role in the synthesis of Eliglustat, an oral substrate reduction therapy. Unlike enzyme replacement therapies, Eliglustat offers the convenience of oral administration and targets the synthesis pathway of glucosylceramide, providing a different mechanism of action .
Eigenschaften
Molekularformel |
C28H25NO7 |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one |
InChI |
InChI=1S/C28H25NO7/c30-28-25-26(18-6-8-21-23(14-18)33-12-10-31-21)36-27(19-7-9-22-24(15-19)34-13-11-32-22)29(25)20(16-35-28)17-4-2-1-3-5-17/h1-9,14-15,20,25-27H,10-13,16H2 |
InChI-Schlüssel |
AUTOGSSEBVUJMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C3C4C(=O)OCC(N4C(O3)C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
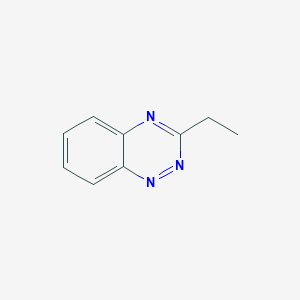
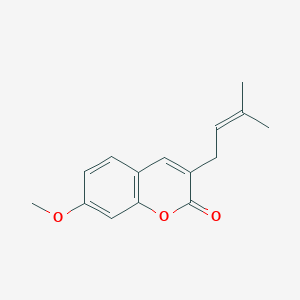



![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
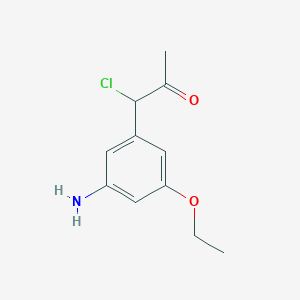
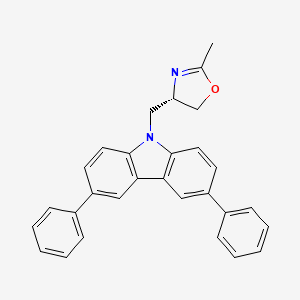
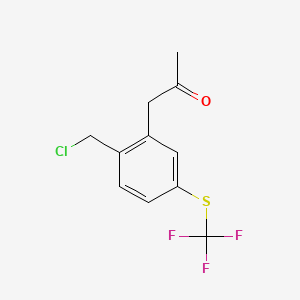
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
